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Compound of Interest

Compound Name: Methyl 4-(2-bromoethyl)benzoate

Cat. No.: B179108

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of Methyl 4-(2-bromoethyl)benzoate. This document is intended for an
audience with a professional background in chemistry, pharmacology, and drug development.

Molecular Structure and Identification

Methyl 4-(2-bromoethyl)benzoate is an organic compound with the chemical formula
C10H11BrO:o. It is a derivative of benzoic acid, featuring a methyl ester at the carboxyl group
and a 2-bromoethyl substituent at the para position of the benzene ring.

Table 1: Molecular Identifiers for Methyl 4-(2-bromoethyl)benzoate[1]
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Identifier Value

IUPAC Name methyl 4-(2-bromoethyl)benzoate

Canonical SMILES COC(=0)C1=CC=C(C=C1)CCBr

inChi INChl=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-
5-9)6-7-11/h2-5H,6-7H2,1H3

InChlKey HNNUQHJIWFIPTLJ-UHFFFAQYSA-N

Molecular Formula C10H11BrO2

Molecular Weight 243.10 g/mol

CAS Number 136333-97-6

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 4-(2-
bromoethyl)benzoate are not widely available in the published literature. Commercial
suppliers list it as a liquid at room temperature.[2] For comparison, the isomeric compound,
Methyl 4-(bromomethyl)benzoate, is a white to off-white crystalline powder with a melting point
of 57-58 °C and a boiling point of 130-135 °C at 2 mmHg.

Table 2: Physicochemical Properties of Methyl 4-(2-bromoethyl)benzoate and Related

Compounds
Methyl 4-(2- Methyl 4- 4-(2-
Property bromoethyl)benzoa (bromomethyl)benz Bromoethyl)benzoi
te oate c acid

o White to off-white _
Appearance Liquid (presumed) ) Solid
crystalline powder[3]

Melting Point Data not available 57-58 °C Data not available
Boiling Point Data not available 130-135 °C / 2 mmHg Data not available
Solubility Data not available Data not available Data not available
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Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for Methyl 4-(2-
bromoethyl)benzoate are limited. The following sections provide predicted spectroscopic
characteristics based on the known spectra of its precursor, 4-(2-bromoethyl)benzoic acid, and
general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of Methyl 4-(2-bromoethyl)benzoate is expected to show
characteristic signals for the aromatic protons, the ethyl chain protons, and the methyl ester
protons. The aromatic protons in the para-substituted ring will likely appear as two doublets.
The ethyl group will exhibit two triplets, corresponding to the methylene group adjacent to the
aromatic ring and the methylene group attached to the bromine atom. The methyl ester protons
will present as a singlet.

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the
ester, the aromatic carbons, the two methylene carbons of the ethyl chain, and the methyl
carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-(2-bromoethyl)benzoate is predicted to display a strong
absorption band for the C=0 stretching of the ester group, typically in the region of 1720-1740
cm~1, Other significant peaks would include C-H stretching vibrations of the aromatic ring and
the aliphatic chain, C=C stretching of the aromatic ring, and the C-O stretching of the ester. The
C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of Methyl 4-(2-bromoethyl)benzoate will show a molecular ion peak (M*)
corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic
pattern will be observed for the molecular ion and any bromine-containing fragments, with two
peaks of nearly equal intensity separated by 2 m/z units (for the 7°Br and 8!Br isotopes).

Synthesis and Reactivity
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Synthetic Protocols

Methyl 4-(2-bromoethyl)benzoate can be synthesized from its corresponding carboxylic acid,
4-(2-bromoethyl)benzoic acid, through esterification.

Experimental Protocol: Fischer Esterification of 4-(2-Bromoethyl)benzoic Acid

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 4-(2-bromoethyl)benzoic acid in an excess of methanol.

o Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated
sulfuric acid or p-toluenesulfonic acid, to the solution.

e Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

o Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
Wash the organic layer with water and brine.

 Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or
magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude
product can be further purified by column chromatography on silica gel.
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Synthesis of Methyl 4-(2-bromoethyl)benzoate
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Caption: Synthetic pathway for Methyl 4-(2-bromoethyl)benzoate.

Reactivity

The chemical reactivity of Methyl 4-(2-bromoethyl)benzoate is characterized by the presence
of the bromoethyl group and the methyl ester. The bromine atom is a good leaving group,
making the ethyl chain susceptible to nucleophilic substitution reactions. This functionality
allows for the introduction of various other chemical moieties, making it a useful building block
in organic synthesis. The ester group can undergo hydrolysis back to the carboxylic acid under
acidic or basic conditions.

Applications in Research and Drug Development

Methyl 4-(2-bromoethyl)benzoate serves as a valuable intermediate in the synthesis of more
complex molecules, particularly in the development of pharmaceutical compounds and other
biologically active agents. Its bifunctional nature, with a reactive bromoethyl group and an ester
that can be further modified, allows for its incorporation into a variety of molecular scaffolds.
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Safety and Handling

Specific toxicity data for Methyl 4-(2-bromoethyl)benzoate are not readily available. As with
any bromo-containing organic compound, it should be handled with care in a well-ventilated
fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat,
should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure,
seek immediate medical attention.

Conclusion

Methyl 4-(2-bromoethyl)benzoate is a useful, albeit not extensively characterized, chemical
intermediate. While detailed experimental data on its physical and spectroscopic properties are
sparse, its molecular structure and expected reactivity make it a valuable tool for synthetic
chemists. Further research into its properties and applications would be beneficial to the
scientific community.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional scientific guidance. Always consult primary literature and safety
data sheets before handling any chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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